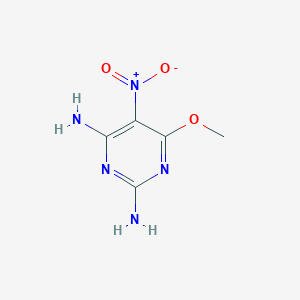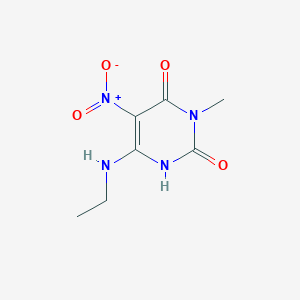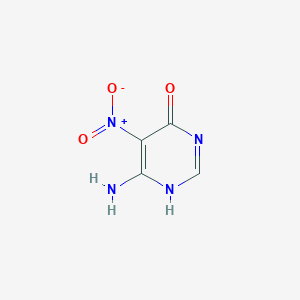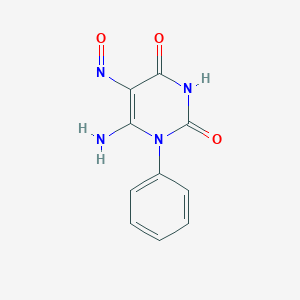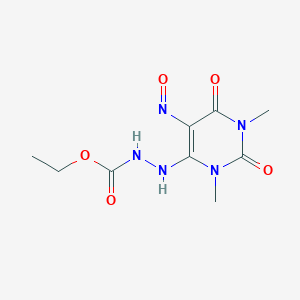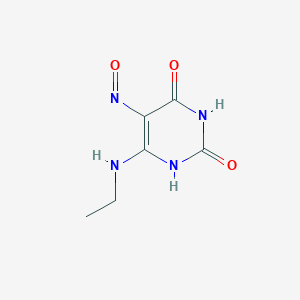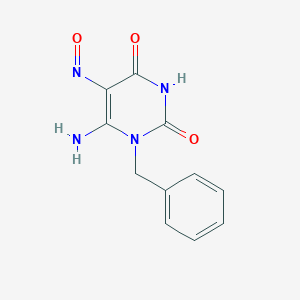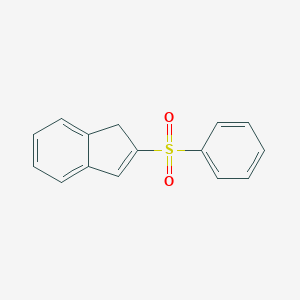
1H-inden-2-yl phenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-inden-2-yl phenyl sulfone is an organic compound that belongs to the class of sulfones It is characterized by the presence of a phenylsulfonyl group attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-inden-2-yl phenyl sulfone can be achieved through several methods. One common approach involves the condensation of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, arylaldehydes, and (phenylsulfonyl)acetonitrile in the presence of a reusable basic ionic liquid, such as 2-hydroxyethylammonium formate . This reaction is typically carried out under solvent-free conditions at 80°C, resulting in high yields and short reaction times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact. The scalability of the synthetic routes and the availability of starting materials are crucial factors in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1H-inden-2-yl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
1H-inden-2-yl phenyl sulfone has a wide range of applications in scientific research:
Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-inden-2-yl phenyl sulfone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsulfonylacetophenone: This compound shares the phenylsulfonyl group but has a different backbone structure.
2- and 3-phenylsulfonylindoles: These compounds have similar structural features but differ in the position of the phenylsulfonyl group.
Uniqueness
1H-inden-2-yl phenyl sulfone is unique due to its indene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C15H12O2S |
|---|---|
Poids moléculaire |
256.3g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-1H-indene |
InChI |
InChI=1S/C15H12O2S/c16-18(17,14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-15/h1-10H,11H2 |
Clé InChI |
GXLDAYWPXVHBDG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


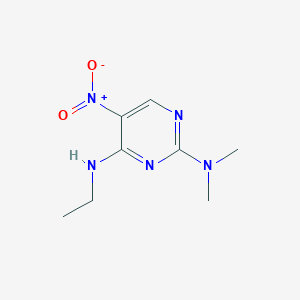
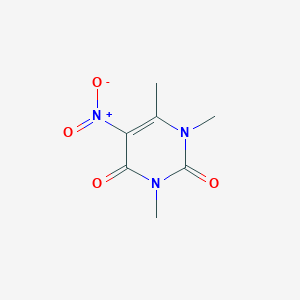
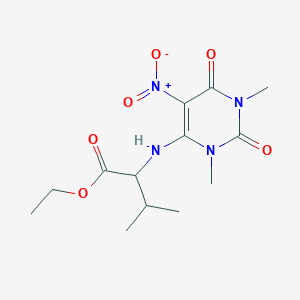
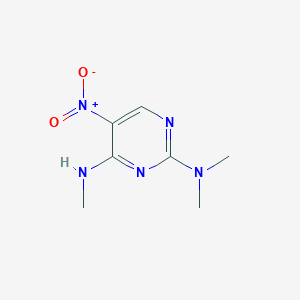
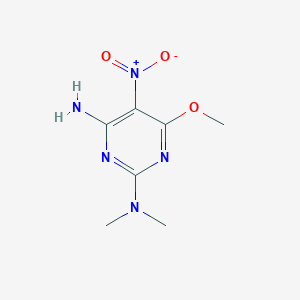
![2-amino-6-[(2,2-diethoxyethyl)amino]-5-nitro-3-methyl-4(3H)-pyrimidinone](/img/structure/B372114.png)
![2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B372115.png)
